molecular formula C7H18Cl2N2 B154812 N,N-Dimethylpiperidin-3-amine dihydrochloride CAS No. 126584-46-1

N,N-Dimethylpiperidin-3-amine dihydrochloride

Cat. No.: B154812
CAS No.: 126584-46-1
M. Wt: 201.13 g/mol
InChI Key: DCCNBWACOPXKMO-UHFFFAOYSA-N
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Description

N,N-Dimethylpiperidin-3-amine dihydrochloride: is a chemical compound with the molecular formula C7H18Cl2N2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of two methyl groups attached to the nitrogen atom at the 3-position of the piperidine ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from Piperidine: One common method involves the reaction of piperidine with formaldehyde and dimethylamine. The reaction typically occurs under acidic conditions to form N,N-dimethylpiperidin-3-amine, which is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

    Industrial Production: Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Dimethylpiperidin-3-amine dihydrochloride can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: N,N-Dimethylpiperidin-3-amine N-oxide.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: N,N-Dimethylpiperidin-3-amine dihydrochloride is used as a catalyst in various organic reactions, including polymerization and alkylation reactions.

    Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Biology:

    Biochemical Research: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

Medicine:

    Drug Development: It is investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

Industry:

    Chemical Manufacturing: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

Molecular Targets and Pathways: N,N-Dimethylpiperidin-3-amine dihydrochloride exerts its effects by interacting with various molecular targets, including enzymes and receptors The exact mechanism of action depends on the specific application and the biological system involved

Comparison with Similar Compounds

    N,N-Dimethylpiperidin-4-amine dihydrochloride: Similar structure but with the dimethylamino group at the 4-position.

    N,N-Dimethylpiperidin-2-amine dihydrochloride: Similar structure but with the dimethylamino group at the 2-position.

    N-Methylpiperidin-3-amine dihydrochloride: Contains only one methyl group on the nitrogen atom.

Uniqueness: N,N-Dimethylpiperidin-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N,N-dimethylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9(2)7-4-3-5-8-6-7;;/h7-8H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCNBWACOPXKMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560608
Record name N,N-Dimethylpiperidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126584-46-1
Record name N,N-Dimethylpiperidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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